3,5-Difluoro-phenoxyacetonitrile
Overview
Description
3,5-Difluoro-phenoxyacetonitrile is a chemical compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a phenoxyacetonitrile structure, making it a unique and valuable compound in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-phenoxyacetonitrile typically involves the reaction of 3,5-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-phenoxyacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acids or related compounds.
Reduction: Formation of phenoxyethylamines.
Scientific Research Applications
3,5-Difluoro-phenoxyacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to various biological effects . The compound can modulate signaling pathways and inhibit enzymatic activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-phenoxyacetonitrile
- 2,5-Difluoro-phenoxyacetonitrile
- 3,5-Difluoro-benzonitrile
Uniqueness
3,5-Difluoro-phenoxyacetonitrile is unique due to the specific positioning of the fluorine atoms on the phenoxyacetonitrile structure . This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNRTITFABROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293765 | |
Record name | 2-(3,5-Difluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-61-2 | |
Record name | 2-(3,5-Difluorophenoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942473-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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